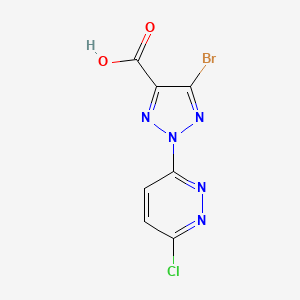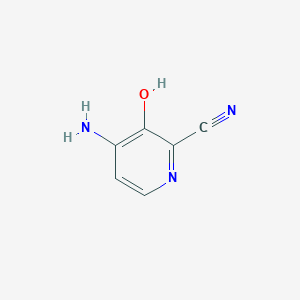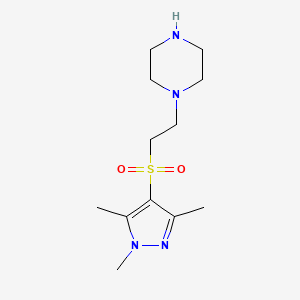
5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung verfügt über einen Triazolring, der mit einem Pyridazinring verschmolzen ist, der außerdem mit Brom- und Chloratomen substituiert ist, was sie zu einem vielseitigen Molekül für chemische Modifikationen und biologische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure erfolgt typischerweise über mehrstufige Reaktionen ausgehend von kommerziell erhältlichen Vorprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridazinrings: Der Pyridazinring kann durch Reaktion geeigneter Hydrazinderivate mit Diketonen oder anderen geeigneten Vorprodukten unter Rückflussbedingungen synthetisiert werden.
Einführung von Chlor: Die Chlorierung des Pyridazinrings wird mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid durchgeführt.
Bildung des Triazolrings: Der Triazolring wird durch Cyclisierungsreaktionen gebildet, die Azide und Alkine unter kupferkatalysierten Bedingungen (CuAAC-Reaktion) beinhalten.
Bromierung: Der letzte Bromierungsschritt wird mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit beinhalten. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen unter Verwendung von nucleophilen oder elektrophilen Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, um den Oxidationszustand der Triazol- oder Pyridazinringe zu verändern.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki-Miyaura- oder Heck-Reaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumazid, Kalium-tert-butoxid oder Grignard-Reagenzien werden häufig verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Kupplung: Palladiumkatalysatoren und Basen wie Kaliumcarbonat oder Cäsiumcarbonat.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit verschiedenen funktionellen Gruppen ergeben, während Kupplungsreaktionen Biaryl- oder Heteroarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Erforscht auf seine antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften.
Industrie: Wird bei der Entwicklung von Agrochemikalien, Farbstoffen und Materialwissenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet und so die beteiligten biochemischen Wege moduliert. Die genauen molekularen Zielstrukturen und Wege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,4-triazol-3-carbonsäure
- 5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carboxamid
- 5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-methylester
Einzigartigkeit
5-Brom-2-(6-Chlorpyridazin-3-yl)-2H-1,2,3-triazol-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Brom- als auch Chloratomen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und biologische Aktivität bieten. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für gezielte chemische Modifikationen und vielfältige wissenschaftliche Anwendungen.
Eigenschaften
Molekularformel |
C7H3BrClN5O2 |
|---|---|
Molekulargewicht |
304.49 g/mol |
IUPAC-Name |
5-bromo-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN5O2/c8-6-5(7(15)16)12-14(13-6)4-2-1-3(9)10-11-4/h1-2H,(H,15,16) |
InChI-Schlüssel |
UJGJBBXRTMFEFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1N2N=C(C(=N2)Br)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)


![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)




![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
